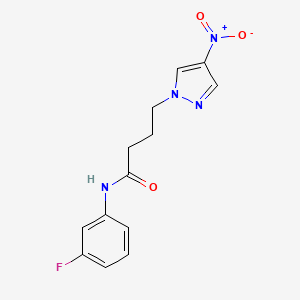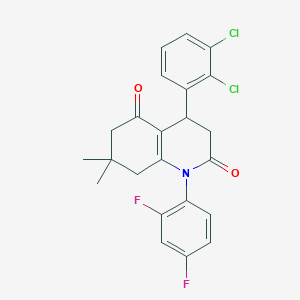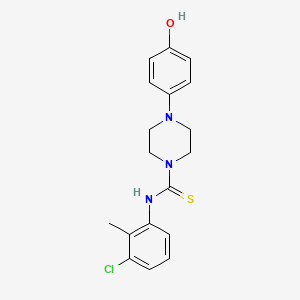![molecular formula C24H19FN4OS B11497870 10-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one](/img/structure/B11497870.png)
10-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE is a complex organic compound that features a unique combination of fluorophenyl, triazole, and acridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE typically involves multiple steps, starting with the preparation of the triazole intermediate. The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone. The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with a thiol or sulfide precursor.
The final step involves the coupling of the triazole intermediate with the acridinone moiety. This is usually achieved through a condensation reaction under acidic or basic conditions, often using a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-[(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acridinone moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-[(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the triazole and acridinone moieties could contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-FLUOROPHENYL)-2-[(4-PHENYL-5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- 2-{[5-(2-FLUOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[3-METHYL-3-(2,4,6-TRIMETHYLPHENYL)CYCLOBUTYL]ETHANONE
Uniqueness
10-[(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19FN4OS |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
10-[[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]acridin-9-one |
InChI |
InChI=1S/C24H19FN4OS/c1-28-22(26-27-24(28)31-15-16-8-2-5-11-19(16)25)14-29-20-12-6-3-9-17(20)23(30)18-10-4-7-13-21(18)29/h2-13H,14-15H2,1H3 |
InChI Key |
UFRVFIRHMKZQEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2F)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}propanoate](/img/structure/B11497794.png)
![5-(1-adamantyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B11497803.png)
![1-[3-(hexyloxy)phenyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11497812.png)

![4-(6'-hydroxy-5'-methyl-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)-2-methylbenzene-1,3-diol](/img/structure/B11497825.png)
![4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11497829.png)
![methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate](/img/structure/B11497836.png)
![5-Chloro-2-[(2-chlorobenzyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline](/img/structure/B11497841.png)

![2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide](/img/structure/B11497855.png)
![3-({[4-(Trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-carboxylic acid](/img/structure/B11497861.png)
![4-amino-N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11497863.png)

